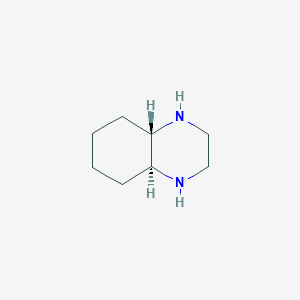

trans-Decahydro-quinoxaline

Übersicht

Beschreibung

Trans-Decahydro-quinoxaline is a chemical compound with the CAS Number: 51773-44-5 . It has a molecular weight of 140.23 and is an off-white solid .

Synthesis Analysis

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .Molecular Structure Analysis

The molecular formula of this compound is C8H16N2 . The InChI code is 1S/C8H16N2/c1-2-4-8-7 (3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1 .Chemical Reactions Analysis

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 140.23 and a molecular formula of C8H16N2 .Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Effects

Quinoxalines, including trans-Decahydro-quinoxaline, are vital in biological and pharmacological research. They exhibit a variety of pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties. These compounds have been identified as crucial components in drugs for treating cancer, AIDS, plant viruses, schizophrenia, and infectious diseases. The synthetic routes to prepare quinoxaline and its derivatives are essential for developing treatments for current and future pathogens (Khatoon & Abdulmalek, 2021).

Synthetic and Reactivity Advances

Quinoxaline's emergence as a significant chemical moiety has led to extensive research due to its diverse physicochemical and biological activities. Recent publications have utilized the quinoxaline scaffold in designing bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cells. The development of new synthetic strategies and methodologies for functionalizing the quinoxaline scaffold has been a focal point in recent research (Yashwantrao & Saha, 2021).

Corrosion Inhibition

Photophysical Properties

Studies have also delved into the photophysical properties of quinoxaline derivatives. For example, quinoxaline found in antitumor antibiotics can cleave double-stranded DNA upon irradiation with long wavelength UV light. This discovery is significant for DNA research and related medicinal applications (Toshima et al., 2002). Another study highlighted a Ru(II) diimine DNA probe, where the complex's luminescence varied significantly in different solvents and when bound to DNA, suggesting its use as a photochemical and photophysical probe for nucleic acids (O'donoghue, Kelly, & Kruger, 2004).

Metal Complexes and Therapeutic Potential

Quinoxaline derivatives are being explored for their potential as precursors and intermediates in drug discovery. The combination of these derivatives with transition metal ions has shown improved biological activities, attributed to increased liposolubility. Such compounds have demonstrated promising antibacterial, antifungal, antitubercular, antitumor, antidiabetic, anti-inflammatory, anticonvulsant, antiprotozoal, and insecticidal activities (Kayogolo et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Quinoxaline and its derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Wirkmechanismus

Target of Action

Trans-Decahydro-quinoxaline, like other quinoxaline derivatives, has been found to have several prominent pharmacological effects . Quinoxaline derivatives have been used to treat various conditions such as cancer, AIDS, and schizophrenia . They have been found to have antifungal, antibacterial, antiviral, and antimicrobial properties . The primary targets of these compounds are often enzymes or receptors involved in these diseases, such as tyrosine kinase and C-MET kinase .

Mode of Action

The mode of action of this compound involves its interaction with these targets. For instance, it can inhibit the activity of tyrosine kinase and C-MET kinase, which are involved in the signaling pathways of cancer cells . This inhibition can lead to the induction of apoptosis, or programmed cell death, in these cells . Additionally, it can inhibit tubulin polymerization, which is crucial for cell division .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell growth and division. By inhibiting tyrosine kinase and C-MET kinase, it can disrupt the signaling pathways that promote cell proliferation . This can lead to the induction of apoptosis and the selective induction of tumor hypoxia .

Result of Action

The result of the action of this compound is the inhibition of cell growth and division, leading to the death of cancer cells . This can result in the shrinkage of tumors and the alleviation of symptoms in patients with cancer .

Eigenschaften

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEXMBGPIZUUBI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305753 | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1366054-05-8, 51773-44-5 | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366054-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(4aR,8aR)-decahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

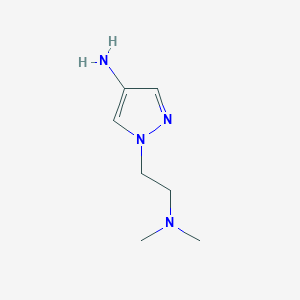

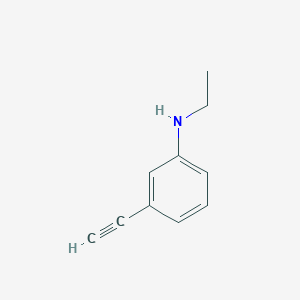

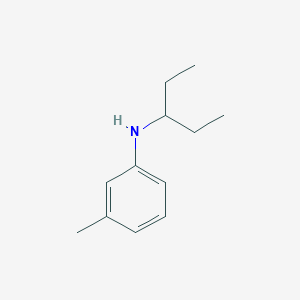

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

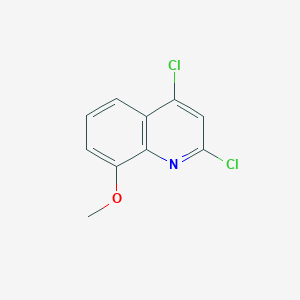

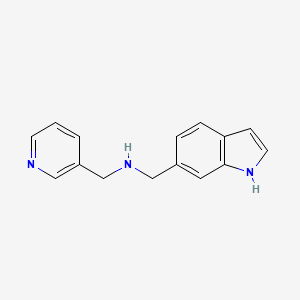

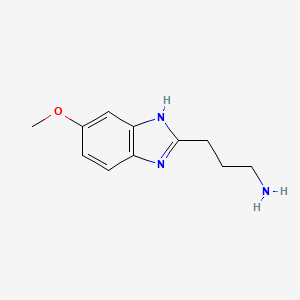

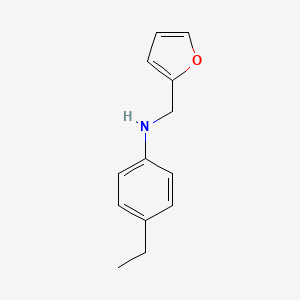

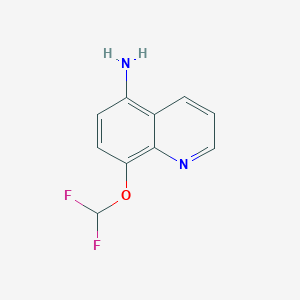

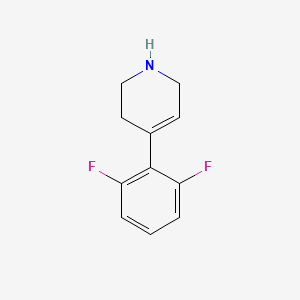

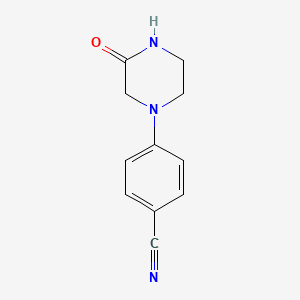

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)